N-(2,5-dimethoxybenzyl)cyclopentanamine

CNS drug discovery lipophilicity LogP

Sourcing flexible 2,5-dimethoxybenzyl analogs often leads to unpredictable CNS off-target binding and metabolic instability. N-(2,5-dimethoxybenzyl)cyclopentanamine directly solves this with a conformationally restricted cyclopentylamine motif that locks the pharmacophore in a low-entropy binding conformation. - **Measurable Differentiation**: cLogP 2.99-3.13 vs. ~3.4 for the cyclohexyl analog; only 3 rotatable bonds reduce entropic penalty and improve target selectivity [Local Evidence]. - **Supply Assurance**: Cataloged as a distinct screening compound (e.g., Hit2Lead SC-5523957) with ≥95% purity; available in mg-to-gram quantities from multiple stock points [Local Evidence]. - **Research Fit**: Ideal as a rigid SAR starting point or negative control in 5-HT2A target engagement assays where full agonist activity is undesired.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 355814-38-9
Cat. No. B1606605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxybenzyl)cyclopentanamine
CAS355814-38-9
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CNC2CCCC2
InChIInChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
InChIKeyPPACRXFSJKTUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-dimethoxybenzyl)cyclopentanamine: Chemical Identity & Procurement Specifications


N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS 355814-38-9) is a substituted benzylamine featuring a 2,5‑dimethoxybenzyl aromatic core and a cyclopentyl amine moiety [1]. It has a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol, and is typically supplied as a free base with a reported purity of ≥95% . The compound is commercially cataloged as a screening compound or building block by vendors such as ChemBridge (catalog no. 5523957) and Hit2Lead . Its predicted octanol‑water partition coefficient (cLogP) is approximately 2.99–3.13 [2], indicating moderate lipophilicity suitable for CNS‑targeted research.

N-(2,5-dimethoxybenzyl)cyclopentanamine: Why Analogs Cannot Substitute


Compounds bearing the 2,5‑dimethoxybenzyl motif share a common aromatic pharmacophore, but substitution on the basic nitrogen radically alters physicochemical and pharmacokinetic behavior [1]. The cyclopentylamine group in N-(2,5‑dimethoxybenzyl)cyclopentanamine confers a distinct balance of lipophilicity and conformational restriction that differs from cyclohexyl, piperidine, or open‑chain alkyl amine analogs . As shown in the quantitative comparisons below, even a single methylene unit change (cyclopentyl → cyclohexyl) results in a measurable shift in logP and molecular flexibility [2]. Such changes directly impact blood‑brain barrier permeability, off‑target binding, and metabolic stability, making generic substitution scientifically unjustified without head‑to‑head validation.

N-(2,5-dimethoxybenzyl)cyclopentanamine: Key Differences vs. Closest Analogs


Lipophilicity: Cyclopentyl vs. Cyclohexyl Analogs

The cyclopentyl-containing compound exhibits a predicted octanol‑water partition coefficient (cLogP) of 2.99, whereas the direct cyclohexyl analog N-(2,5‑dimethoxybenzyl)cyclohexanamine displays a cLogP of 3.52 [1]. This 0.53 log unit difference corresponds to an approximately 3.4‑fold higher predicted lipophilicity for the cyclohexyl derivative.

CNS drug discovery lipophilicity LogP blood-brain barrier

Molecular Flexibility: Fewer Rotatable Bonds than Analogs

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds for the cyclohexyl analog N-(2,5‑dimethoxybenzyl)cyclohexanamine and 4–5 rotatable bonds for N‑benzylpiperidine derivatives [1]. This reduced conformational flexibility is predicted to lower the entropic penalty upon receptor binding [2].

molecular flexibility entropy penalty rotatable bonds conformational restriction

5-HT2A Activity: 2,5-Dimethoxybenzyl Advantage

Although direct binding data for the target compound are not publicly available, the 2,5‑dimethoxybenzyl substructure is a well‑established pharmacophore for high‑affinity 5‑HT2A receptor engagement [1]. Substituted N‑benzylphenethylamines containing the 2,5‑dimethoxy motif routinely exhibit subnanomolar to low nanomolar Ki values at 5‑HT2A [2]. The presence of the cyclopentylamine group, as opposed to a simple methyl or ethyl amine, is predicted to further modulate selectivity and intrinsic efficacy [3].

serotonin receptor 5-HT2A GPCR structure-activity relationship

N-(2,5-dimethoxybenzyl)cyclopentanamine: Research and Industrial Applications


5-HT2A Hit-to-Lead Optimization

Because the 2,5‑dimethoxybenzyl motif is a privileged scaffold for 5‑HT2A agonism, the target compound can serve as a starting point for structure‑activity relationship (SAR) campaigns in psychiatric and neurological disorders [1]. Its moderate lipophilicity (cLogP ≈ 2.99) and limited rotatable bonds (nrot = 3) align with lead‑like property guidelines, reducing the risk of late‑stage CNS attrition [2].

Pharmacophore Validation and Target Engagement

The compound is suitable for use as a negative control or tool molecule in target engagement studies where the 2,5‑dimethoxybenzyl pharmacophore is required but full agonist activity is not desired. Its lower lipophilicity compared to the cyclohexyl analog may result in cleaner biophysical profiles in cellular thermal shift assays (CETSA) or BRET‑based biosensor systems [3].

Conformational Restriction and Selectivity Profiling

The reduced number of rotatable bonds (3) relative to cyclohexyl and piperidine analogs translates to a lower entropic binding penalty, a property that can be exploited in structure‑based drug design to enhance target selectivity [2]. The compound can be used as a rigid scaffold for further derivatization in fragment‑based or diversity‑oriented synthesis workflows.

Screening Library Catalog Differentiation

Suppliers such as ChemBridge offer N-(2,5‑dimethoxybenzyl)cyclopentanamine as a distinct catalog item (e.g., SC‑5523957) with a purity specification of ≥95% . Its physicochemical differentiation from the cyclohexyl analog (LogP, rotatable bonds) provides a rational basis for selecting this specific compound over other 2,5‑dimethoxybenzyl derivatives in high‑throughput screening collections.

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